5-(Bromomethyl)-3-ethyl-1,2,4-oxadiazole is a heterocyclic compound belonging to the oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. Its molecular formula is , with a molecular weight of approximately 191.03 g/mol. The compound typically exhibits a purity of around 95% when sourced from chemical suppliers.
5-(Bromomethyl)-3-ethyl-1,2,4-oxadiazole is classified as an oxadiazole derivative. Oxadiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. The presence of the bromomethyl group enhances the reactivity of this compound, making it a valuable intermediate in synthetic organic chemistry .
The synthesis of 5-(Bromomethyl)-3-ethyl-1,2,4-oxadiazole typically involves the bromomethylation of 3-ethyl-1,2,4-oxadiazole. A common method employs N-bromosuccinimide (NBS) as the bromomethylating agent in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is generally conducted in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
For industrial applications, continuous flow reactors may be utilized to enhance yield and purity while adhering to green chemistry principles by minimizing waste and recycling solvents.
The molecular structure of 5-(Bromomethyl)-3-ethyl-1,2,4-oxadiazole features a five-membered oxadiazole ring with the following key characteristics:
The chemical reactivity of 5-(Bromomethyl)-3-ethyl-1,2,4-oxadiazole primarily involves nucleophilic substitution reactions due to the electrophilic nature of the bromomethyl group. This reactivity allows for further derivatization and functionalization in synthetic organic chemistry.
Key reactions include:
These reactions are significant in medicinal chemistry for developing new therapeutic agents .
5-(Bromomethyl)-3-ethyl-1,2,4-oxadiazole is typically a solid at room temperature with good solubility in organic solvents. Its physical properties include:
The chemical properties include:
Relevant data includes:
These properties make it suitable for various research applications .
5-(Bromomethyl)-3-ethyl-1,2,4-oxadiazole has potential applications in several scientific fields:
The 1,2,4-oxadiazole heterocycle, first synthesized by Tiemann and Krüger in 1884, languished in obscurity for nearly 80 years before its pharmaceutical potential was recognized [1] [7] [9]. The pivotal breakthrough emerged in the 1960s with the introduction of Oxolamine (Figure 1), a cough suppressant that became the first FDA-approved drug featuring this scaffold. This milestone validated the 1,2,4-oxadiazole nucleus as a viable pharmacophore and ignited sustained interest in its therapeutic applications. Subsequent decades witnessed the development of additional drugs, including Prenoxdiazine (antitussive), Butalamine (vasodilator), Fasiplon (anxiolytic), Pleconaril (antiviral), Ataluren (Duchenne muscular dystrophy), and Proxazole (gastrointestinal disorders) [1] [7]. The discovery of quisqualic acid and phidianidines A/B—naturally occurring 1,2,4-oxadiazoles with potent neuroactivity and cytotoxicity—further underscored the scaffold’s biological relevance [1]. Over the past 15 years, research intensity has surged exponentially, driven by advances in synthetic methodologies and recognition of the heterocycle’s versatile bioactivities, spanning anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects [1] [7].
Table 1: Historical Milestones in 1,2,4-Oxadiazole Drug Development
Year | Event/Compound | Therapeutic Application | Significance |
---|---|---|---|
1884 | Tiemann and Krüger synthesis | N/A | First chemical characterization of 1,2,4-oxadiazole |
1960s | Oxolamine | Cough suppressant | First FDA-approved drug containing this scaffold |
2011 | Phidianidines A/B isolation | Cytotoxic agents | Demonstrated natural occurrence and bioactivity |
2010s | Ataluren | Duchenne muscular dystrophy | FDA-approved for genetic disorder therapy |
2020s | Anti-AD agents (e.g., compounds 2c/3a) | Alzheimer’s disease multitarget therapy | Potent AChE/MAO-B inhibition and antioxidant capacity |
The 1,2,4-oxadiazole ring serves as a privileged bioisostere for ester and amide functionalities, primarily due to its superior metabolic stability and capacity for hydrogen bonding [1] [10]. Unlike esters or amides, which are prone to enzymatic hydrolysis, the oxadiazole ring resists degradation under physiological conditions, thereby enhancing drug half-life and bioavailability. This bioisosteric equivalence is geometrically reinforced by the ring’s bond angles (e.g., C–O–N ≈ 110°), which mimic tetrahedral carbonyl geometries, enabling seamless integration into pharmacophores targeting enzymes or receptors [9]. For example, in Alzheimer’s therapeutics, 1,2,4-oxadiazole derivatives (e.g., compounds 2b, 2c, and 3a) inhibit acetylcholinesterase (AChE) at nanomolar concentrations (IC₅₀ = 0.0158–0.121 μM), outperforming donepezil (IC₅₀ = 0.123 μM) by leveraging enhanced binding interactions at catalytic and peripheral sites [4] [10]. Similarly, the nematicide tioxazafen incorporates this heterocycle to disrupt ribosomal function in plant-parasitic nematodes, though recent derivatives like A1 (5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole) exhibit 140-fold greater potency against Bursaphelenchus xylophilus (LC₅₀ = 2.4 μg/mL) by targeting acetylcholine receptors [5].
Table 2: Bioisosteric Advantages of 1,2,4-Oxadiazole Over Esters/Amides
Property | Ester/Amide | 1,2,4-Oxadiazole | Pharmacological Impact |
---|---|---|---|
Metabolic stability | Low (hydrolysis by esterases/peptidases) | High (resists enzymatic cleavage) | Extended plasma half-life; reduced dosing frequency |
Hydrogen-bonding capacity | Acceptors/donors (amide NH) | Polar N/O atoms facilitate H-bonding | Enhanced target binding affinity |
Electronic profile | Moderate dipole moment | High dipole moment (~4.5 D) | Improved interaction with charged binding pockets |
Geometrical mimicry | Tetrahedral carbonyl carbon | Similar bond angles (C–O–N ≈ 110°) | Seamless integration into existing pharmacophores |
The strategic incorporation of bromomethyl (–CH₂Br) and ethyl (–C₂H₅) groups at the C5 and C3 positions of 1,2,4-oxadiazoles, respectively, profoundly enhances molecular reactivity and biological efficacy. The bromomethyl moiety serves as a versatile alkylating agent, enabling nucleophilic substitution reactions with biological nucleophiles (e.g., thiols, amines) or facilitating covalent bond formation with target proteins [2] [5] [8]. For instance, in compound A1, the chloromethyl analog of 5-(bromomethyl)-3-ethyl-1,2,4-oxadiazole, the halogenated methyl group confers exceptional nematicidal activity by alkylating acetylcholine receptors in B. xylophilus, disrupting neuromuscular coordination (LC₅₀ = 2.4 μg/mL) [5]. Concurrently, the ethyl substituent contributes critical lipophilicity (logP increase ≈ 0.5–1.0 units), which improves membrane permeability and bioavailability [6] [9]. This effect is exemplified in zwitterionic PPARα/γ agonists, where replacing a furan ring with a 3-ethyl-1,2,4-oxadiazole lowered lipophilicity (logP reduction from 5.2 to 3.8) and abolished CYP3A4 inhibition, mitigating drug–drug interaction risks [6]. The electron-withdrawing nature of the bromomethyl group further polarizes the oxadiazole ring, augmenting its hydrogen-bonding capacity with residues in enzymatic binding pockets, as observed in AChE inhibitors where C5 modifications enhance π–π stacking with Trp86 [4] [8].
Table 3: Functional Impact of Bromomethyl and Ethyl Substituents
Substituent | Key Properties | Biological Consequences | Application Examples |
---|---|---|---|
Bromomethyl (–CH₂Br) | • Electrophilic alkylating agent• High polar surface area (PSA ≈ 20 Ų)• Electron-withdrawing effect (σₚ ≈ 0.45) | • Covalent modification of biological targets• Enhanced binding to charged/polar enzyme sites• Disruption of neurotransmitter receptors | Nematicide A1 targets acetylcholine receptors [5]Anticancer derivatives induce apoptosis via DNA alkylation [10] |
Ethyl (–C₂H₅) | • Moderate lipophilicity (π ≈ 0.5)• Sterically compact (MR ≈ 10.5 cm³/mol)• Electron-donating effect (σₚ ≈ −0.15) | • Improved membrane permeability• Reduced metabolic oxidation• Optimal hydrophobic pocket filling | PPARα/γ agonists with diminished CYP3A4 inhibition [6]Antimicrobial oxadiazoles with enhanced Gram-negative penetration [3] |
The synergistic interplay between these substituents is particularly notable. In 5-(bromomethyl)-3-ethyl-1,2,4-oxadiazole, the ethyl group fine-tunes the ring’s electron density, rendering the bromomethyl carbon more electrophilic and reactive toward nucleophiles. Concurrently, bromomethyl’s polarizability offsets ethyl’s hydrophobicity, achieving a balanced logP (≈2.0–2.5) ideal for blood–brain barrier penetration (e.g., anti-AD agents like 4a) [4]. This synergy underscores the rational design of 1,2,4-oxadiazoles as multimodal therapeutic agents, leveraging substituent effects to optimize pharmacodynamics and pharmacokinetics.
Comprehensive Compound Index
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1